
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative with potential applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Amidation: The pyrrolidine derivative undergoes amidation with 2-aminoacetic acid under controlled conditions to form the desired compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.
Automation: Automated systems can be employed to monitor and control reaction parameters, ensuring consistent product quality.
化学反应分析
Types of Reactions
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or drug candidates.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of (2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
相似化合物的比较
Similar Compounds
(2R,4S)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid: Unique due to its specific stereochemistry and functional groups.
(2S,4R)-4-(2-Aminoacetamido)pyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.
(2R,4S)-4-(2-Hydroxyacetamido)pyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which influences its biological activity and chemical reactivity. This compound’s distinct configuration allows it to interact with molecular targets in a unique manner, making it valuable for various research applications.
属性
分子式 |
C7H13N3O3 |
|---|---|
分子量 |
187.20 g/mol |
IUPAC 名称 |
(2R,4S)-4-[(2-aminoacetyl)amino]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13N3O3/c8-2-6(11)10-4-1-5(7(12)13)9-3-4/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1 |
InChI 键 |
JBHZTXLPEVBTKO-CRCLSJGQSA-N |
手性 SMILES |
C1[C@@H](CN[C@H]1C(=O)O)NC(=O)CN |
规范 SMILES |
C1C(CNC1C(=O)O)NC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



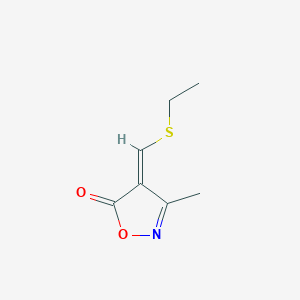
![2-[(Quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12878134.png)

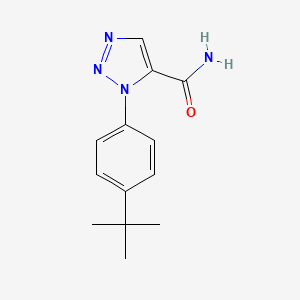
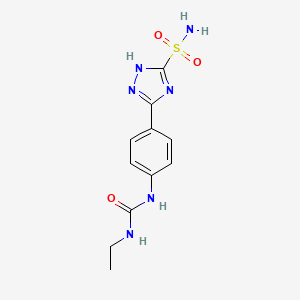

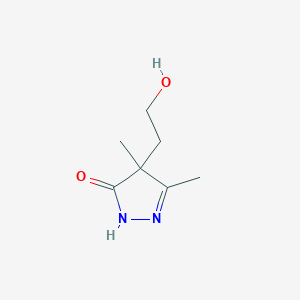
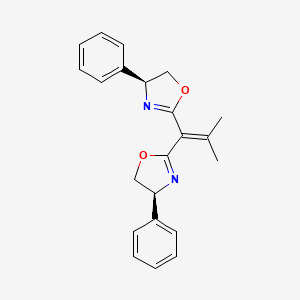

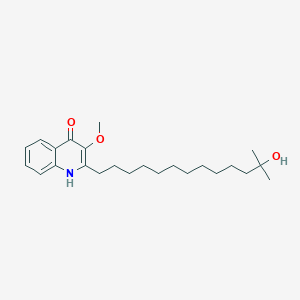

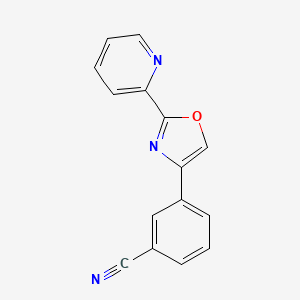
![3,6-Dibromo-2-(propan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B12878198.png)
